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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure.
The indazole scaffold is a prominent feature in many biologically active molecules and
approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This
compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key
building block and intermediate in the synthesis of a variety of compounds with potential
therapeutic applications, particularly in the fields of oncology and neurology.[1] Its structural
features, including the methylated indazole ring and the amino group at the 7-position, make it
a valuable component for generating libraries of targeted molecules in drug discovery
programs.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-1H-indazol-7-ylamine is
provided in the table below. This data is essential for its handling, characterization, and use in
synthetic and biological applications.
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Property Value Reference
CAS Number 41926-06-1

Molecular Formula CsHoN3

Molecular Weight 147.18 g/mol

Appearance Light brown to purple solid

> 95% (as determined by

Purity
HPLC)

Storage Conditions 0-8°C

Synthesis and Characterization

While a specific, detailed synthesis protocol for 1-Methyl-1H-indazol-7-ylamine is not readily
available in the public domain, general methods for the synthesis of substituted indazoles can
be adapted. A common approach involves the cyclization of appropriately substituted ortho-
nitro or ortho-halo phenylhydrazines, followed by methylation.

A plausible synthetic workflow is outlined below:
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Caption: A generalized synthetic workflow for 1-Methyl-1H-indazol-7-ylamine.

Experimental Protocols

General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a
substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and
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reduction of the nitro group. The specific reagents and conditions would require optimization for
this particular isomer.

Characterization:

The identity and purity of synthesized 1-Methyl-1H-indazol-7-ylamine would be confirmed
using a suite of analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: To confirm the presence and connectivity of protons. Expected signals would
include those for the methyl group, the aromatic protons, and the amine protons.

o 13C NMR: To identify the number of unique carbon environments in the molecule.

o High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A
typical method would employ a C18 reverse-phase column with a gradient elution using a
mixture of acetonitrile and water containing a small amount of a modifier like formic acid.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Applications

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with
numerous derivatives exhibiting a wide range of biological activities, including potent kinase
inhibition.[2] While specific studies detailing the biological targets of 1-Methyl-1H-indazol-7-
ylamine are limited, its structural similarity to known kinase inhibitors suggests its potential
utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various
kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases
such as cancer.[2][3][4] The amino group at the 7-position of 1-Methyl-1H-indazol-7-ylamine
provides a convenient point for further chemical modification, allowing for the exploration of
structure-activity relationships (SAR) and the development of potent and selective inhibitors
against specific kinase targets.

Potential Signaling Pathway Involvement
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Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical
signaling pathway where a derivative of 1-Methyl-1H-indazol-7-ylamine could act is depicted
below. This diagram illustrates a generic kinase signaling cascade that is often a target in
cancer therapy.
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Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of 1-
Methyl-1H-indazol-7-ylamine.

Experimental Workflow for Kinase Inhibitor
Screening

To evaluate the potential of 1-Methyl-1H-indazol-7-ylamine or its derivatives as kinase

inhibitors, a standard experimental workflow would be employed.
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Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion

1-Methyl-1H-indazol-7-ylamine is a valuable chemical entity with significant potential in drug
discovery and development. Its indazole core and reactive amino group make it an ideal
starting point for the synthesis of novel compounds targeting a range of biological pathways,
particularly those involving kinase signaling. Further research into the specific biological
activities of this compound and its derivatives is warranted to fully elucidate its therapeutic
potential. This guide provides a foundational overview for researchers and scientists working
with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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